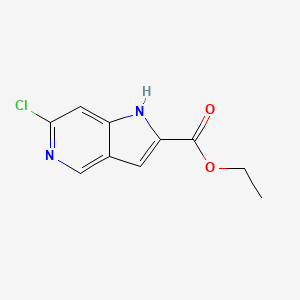
2-(2-Bromo-3-cyano-4-methoxyphenyl)acetic acid
Vue d'ensemble
Description
2-(2-Bromo-3-cyano-4-methoxyphenyl)acetic acid, also known as 2-Bromo-3-cyano-4-methoxybenzeneacetic acid, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular formula of C9H7BrNO3 and a molecular weight of 254.09 g/mol. This compound is used in a variety of laboratory experiments, including chromatography, spectroscopy, and electrophoresis. 2-(2-Bromo-3-cyano-4-methoxyphenyl)acetic acid is also used as a reagent in organic synthesis, and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism of action of 2-(2-(2-Bromo-3-cyano-4-methoxyphenyl)acetic acidano-4-methoxyphenyl)acetic acid is not fully understood. However, it is believed to act as a catalyst in polymerization reactions, and as a reagent in organic synthesis. In addition, it is believed to act as a binding agent in chromatography and electrophoresis experiments.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-(2-Bromo-3-cyano-4-methoxyphenyl)acetic acidano-4-methoxyphenyl)acetic acid are not fully understood. However, it is believed to be relatively non-toxic and non-irritating. In addition, it is believed to not have any significant effect on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-(2-Bromo-3-cyano-4-methoxyphenyl)acetic acidano-4-methoxyphenyl)acetic acid in laboratory experiments include its low cost, its stability, and its ease of use. It is also non-toxic and non-irritating, making it safe to use in experiments. However, it is important to note that this compound has a limited shelf life and must be stored in a cool, dry place.
Orientations Futures
The future directions for 2-(2-(2-Bromo-3-cyano-4-methoxyphenyl)acetic acidano-4-methoxyphenyl)acetic acid include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in scientific research. In addition, further research into its synthesis methods, its storage and shelf life, and its safety and toxicity is needed. Finally, further research into its potential applications in pharmaceuticals, agrochemicals, and polymers is also needed.
Applications De Recherche Scientifique
2-(2-(2-Bromo-3-cyano-4-methoxyphenyl)acetic acidano-4-methoxyphenyl)acetic acid is widely used in scientific research. It is used in chromatography, spectroscopy, and electrophoresis experiments. It is also used as a reagent in organic synthesis, and as a catalyst in polymerization reactions. In addition, it is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.
Propriétés
IUPAC Name |
2-(2-bromo-3-cyano-4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-8-3-2-6(4-9(13)14)10(11)7(8)5-12/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNPPVSLFKNMRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC(=O)O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-3-cyano-4-methoxyphenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[2-(1-Isobutyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1410585.png)
![2-[(4-Ethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1410586.png)
![Ethyl 2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1410587.png)
![ethyl 3-(1H-pyrrol-1-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1410588.png)




